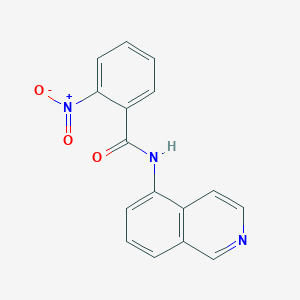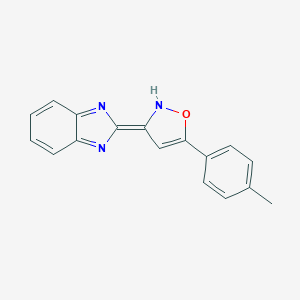
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole, also known as BMOX, is a heterocyclic compound with potential applications in scientific research. It belongs to the class of oxazole derivatives and has been synthesized using various methods.
作用機序
The mechanism of action of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been reported to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has several advantages for lab experiments, including its ease of synthesis and potential as a fluorescent probe. However, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, including its potential toxicity and lack of specificity towards certain enzymes and proteins.
将来の方向性
There are several future directions for research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole. One potential area of research is the development of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole derivatives with improved specificity towards target enzymes and proteins. Another area of research is the investigation of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole as a potential therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole.
In conclusion, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole is a heterocyclic compound with potential applications in scientific research. It has been synthesized using various methods and has been investigated for its anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as a fluorescent probe and has been shown to have anti-inflammatory and antioxidant properties. While 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has some limitations, it has several advantages for lab experiments. Future research on 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole should focus on developing derivatives with improved specificity and investigating its potential as a therapeutic agent for various diseases.
合成法
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole can be synthesized using different methods, including the reaction of 2-amino-benzimidazole with 4-methylphenacyl bromide, followed by cyclization with ethyl oxalyl chloride. Another method involves the reaction of 2-amino-benzimidazole with 4-methylbenzoyl chloride, followed by cyclization with oxalyl chloride. Both methods have been reported to yield 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole with good purity and yield.
科学的研究の応用
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has also been tested for its potential as an antiviral agent, with promising results. Additionally, 3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole has been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
分子式 |
C17H13N3O |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
3-(benzimidazol-2-ylidene)-5-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)16-10-15(20-21-16)17-18-13-4-2-3-5-14(13)19-17/h2-10,20H,1H3 |
InChIキー |
PUNNXPKIDAZCNU-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C3N=C4C=CC=CC4=N3)NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-methoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246398.png)
![N-{2-[2-(2-furylmethylene)hydrazino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B246399.png)


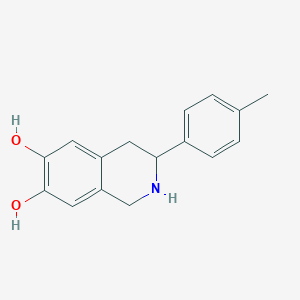
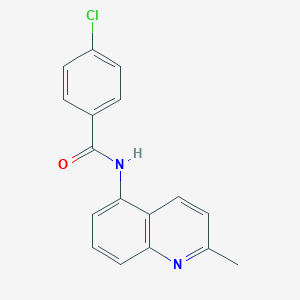
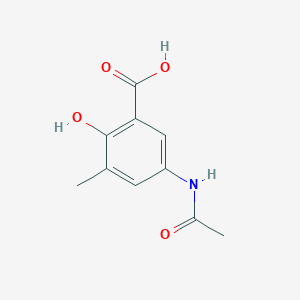
![Ethanone, 1-(4-amino-6-methyl-thieno[2,3-b]pyridin5-yl)-](/img/structure/B246415.png)
![4-Oxo-3-phenyl-5,9-diaza-1-azoniatricyclo[7.3.1.05,13]trideca-1(13),2-dien-2-olate](/img/structure/B246420.png)
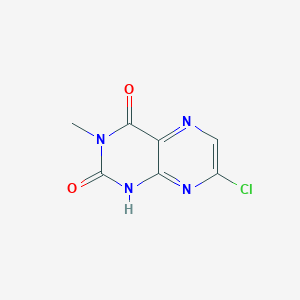

![1,3-diphenyl-1,3-dihydro-2H-cyclopenta[l]phenanthren-2-one](/img/structure/B246427.png)
![[4-(3-Methoxy-benzyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B246432.png)
